3-アミノ-5,6,7,8-テトラヒドロ-6-メチル-1,6-ナフチリジン

概要

説明

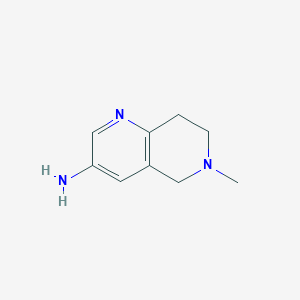

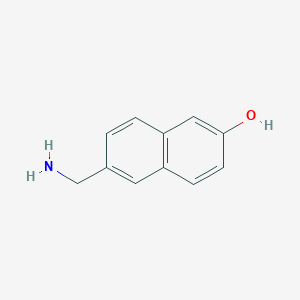

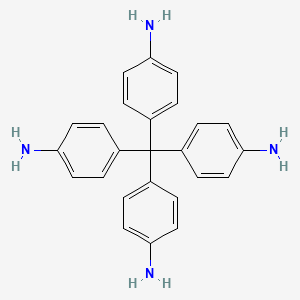

3-Amino-5,6,7,8-tetrahydro-6-methyl-1,6-naphthyridine is a chemical compound with the CAS Number: 216966-37-9. It has a molecular weight of 163.22 and its linear formula is C9H13N3 . It is also known as 6-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine .

Chemical Reactions Analysis

While the specific chemical reactions involving 3-Amino-5,6,7,8-tetrahydro-6-methyl-1,6-naphthyridine are not detailed in the search results, it is known that 1,6-naphthyridines can react with electrophilic or nucleophilic reagents, undergo oxidations, reductions, cross-coupling reactions, and modification of side chains .Physical and Chemical Properties Analysis

3-Amino-5,6,7,8-tetrahydro-6-methyl-1,6-naphthyridine is a solid at room temperature. It should be stored in a dark place, under an inert atmosphere .科学的研究の応用

創薬と開発

この化合物は、様々な薬理活性を持つ分子の合成のための医薬品化学におけるビルディングブロックとして機能します。 その構造は、多くの治療薬の中心構造であるナフチリジン部分のため、新規薬剤の開発における重要な中間体です .

抗がん研究

ナフチリジンは、抗がん研究で有望な結果を示しています。 1,6-ナフチリジン骨格は、がん細胞の増殖を阻害する可能性について研究されています。 研究者は、この化合物の誘導体を抗がん特性、特にDNAとの相互作用や細胞分裂の阻害能力について調べています .

抗HIV活性

1,6-ナフチリジン構造に基づく化合物は、抗HIV剤としての可能性について研究されています。 これらの分子は、HIVライフサイクルにおける重要な酵素を阻害する能力を持つため、新規抗HIV薬の開発候補となっています .

抗菌剤への応用

ナフチリジン誘導体の抗菌特性は、新規抗生物質探索において価値のあるものです。 これらの化合物は、特定の細菌酵素や経路を標的に設計することができ、抗生物質耐性に対抗する戦略を提供します .

鎮痛および抗炎症用途

研究により、特定の1,6-ナフチリジン誘導体が鎮痛および抗炎症作用を示すことが明らかになっています。 これらの特性は、痛みや炎症関連疾患の新しい治療法を開発するために研究されています .

抗酸化効果

ナフチリジン化合物の抗酸化可能性も注目されています。 フリーラジカルを捕捉し、細胞を酸化ストレスから保護する能力が研究されており、酸化損傷による疾患の予防や治療に役立つ可能性があります .

制吐剤

3-アミノ-5,6,7,8-テトラヒドロ-6-メチル-1,6-ナフチリジンの誘導体について、制吐剤としての可能性を検討した合成研究が行われています。 これらの化合物は、平衡やめまいに関連する症状の治療に役立つ可能性があります .

化学合成と材料科学

この化合物は、用途の広い化学ビルディングブロックとして、複雑な有機分子の合成に使用されます。 また、特に有機電子材料の開発における材料科学における可能性について研究されています .

Safety and Hazards

作用機序

Background

1,6-Naphthyridines are nitrogen-containing heterocyclic compounds that exhibit a wide range of biological applications. Alkaloids, for instance, often feature naphthyridine as a core component responsible for their activity . These compounds find use in diagnostics, human disease treatment, agriculture, industry, and photophysical applications . Now, let’s dive into the specifics of 3-Amino-5,6,7,8-tetrahydro-6-methyl-1,6-naphthyridine.

Compound Details:Mechanism of Action

Its potential as an anticancer agent warrants continued investigation . If you have any specific questions or need further details, feel free to ask! 😊

生化学分析

Biochemical Properties

3-Amino-5,6,7,8-tetrahydro-6-methyl-1,6-naphthyridine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to bind selectively to human 5-hydroxytryptamine 1A and 5-hydroxytryptamine 3 receptors, with dissociation constant values of 0.68 ± 0.03 and 8.90 ± 1.73 nanomolar, respectively . These interactions suggest that 3-Amino-5,6,7,8-tetrahydro-6-methyl-1,6-naphthyridine may modulate neurotransmitter signaling pathways, potentially impacting mood and behavior.

Cellular Effects

The effects of 3-Amino-5,6,7,8-tetrahydro-6-methyl-1,6-naphthyridine on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has demonstrated anticancer properties by inhibiting the growth of lung cancer, renal carcinoma, colon cancer, and melanoma cells . Additionally, it can induce apoptosis in cancer cells by up-regulating pro-apoptotic proteins such as Bax and down-regulating anti-apoptotic proteins like Bcl2, leading to the activation of caspase 3 and initiation of cell death .

Molecular Mechanism

At the molecular level, 3-Amino-5,6,7,8-tetrahydro-6-methyl-1,6-naphthyridine exerts its effects through various mechanisms. It binds to specific receptors and enzymes, modulating their activity. For example, it acts as an agonist for 5-hydroxytryptamine 1A receptors and an antagonist for 5-hydroxytryptamine 3 receptors . This dual action can influence neurotransmitter release and receptor signaling, impacting physiological processes such as mood regulation and gastrointestinal function. Additionally, its ability to modulate gene expression and protein activity further contributes to its diverse biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Amino-5,6,7,8-tetrahydro-6-methyl-1,6-naphthyridine have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound is generally stable when stored in a dark place, under an inert atmosphere, and at room temperature

Dosage Effects in Animal Models

The effects of 3-Amino-5,6,7,8-tetrahydro-6-methyl-1,6-naphthyridine vary with different dosages in animal models. Systemic administration of the compound has been shown to inhibit 5-hydroxytryptamine-induced bradycardia in a dose-dependent manner in rats . At higher doses, it may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic use. Threshold effects and toxicity studies are essential to ensure the safe application of this compound in clinical settings.

特性

IUPAC Name |

6-methyl-7,8-dihydro-5H-1,6-naphthyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3/c1-12-3-2-9-7(6-12)4-8(10)5-11-9/h4-5H,2-3,6,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWVJXRLEURDFAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C(C1)C=C(C=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20471612 | |

| Record name | 6-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20471612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216966-37-9 | |

| Record name | 6-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20471612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(S)-5-Azaspiro[2.4]heptan-7-amine](/img/structure/B1314664.png)

![Acetamide, N-[(3S)-tetrahydro-2,5-dioxo-3-furanyl]-](/img/structure/B1314667.png)

![ethyl 6H-thieno[2,3-b]pyrrole-5-carboxylate](/img/structure/B1314669.png)